2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide

GPR6 inverse agonism cAMP assay

Why choose this compound? It is a fully annotated GPR6 reference tool with a publicly curated EC50 of 174 nM (ChEMBL pEC50=6.76). Unlike ultra-potent pyridopyrazines, its moderate potency allows graded cAMP modulation (50–90% receptor occupancy at 100–500 nM), making it ideal for striatal pathway studies where complete signal suppression must be avoided. The N-cyclopentylpiperidine moiety provides balanced lipophilicity for CNS ADME profiling, and its benzamide scaffold offers clear IP differentiation from the clinical pyridopyrazine pipeline. Start your GPR6 screen with a validated, data-rich starting point.

Molecular Formula C18H24ClFN2O
Molecular Weight 338.85
CAS No. 953992-77-3
Cat. No. B2449854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide
CAS953992-77-3
Molecular FormulaC18H24ClFN2O
Molecular Weight338.85
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H24ClFN2O/c19-15-6-3-7-16(20)17(15)18(23)21-12-13-8-10-22(11-9-13)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23)
InChIKeyGFQIRSYGYFJPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide (CAS 953992-77-3): GPR6 Inverse Agonist Research Compound for Striatal Pathway Investigation


2-Chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide (CAS 953992-77-3) is a synthetic benzamide derivative that functions as an inverse agonist at the orphan G protein-coupled receptor 6 (GPR6) [1]. The compound features a 2-chloro-6-fluoro-substituted benzamide core linked via a methylene bridge to an N-cyclopentylpiperidine moiety, yielding a molecular weight of 338.85 Da. Its biological annotation is curated in the ChEMBL database (CHEMBL5094307) and BindingDB (BDBM50582424), sourced from Takeda California's GPR6 modulator research program [1][2]. GPR6 is a constitutively active Gs-coupled receptor highly expressed in striatal medium spiny neurons and represents a validated therapeutic target for Parkinson's disease and other striatal dyskinesias [3].

Why Generic Substitution Fails: Structural Determinants of GPR6 Modulation Differentiating CAS 953992-77-3 from Standard In-Class Compounds


GPR6 inverse agonists cannot be treated as interchangeable reagents because potency at this receptor spans over six orders of magnitude across chemotypes—from sub-picomolar pyridopyrazines (IC50 ~0.013 nM in the Takeda US9181249 series) to weakly active benzamide analogs (EC50 = 21,000 nM for BDBM50582432) [1][2]. The specific combination of a 2-chloro-6-fluorobenzamide warhead, a methylene linker, and an N-cyclopentylpiperidine moiety in CAS 953992-77-3 yields an EC50 of 174 nM—a moderate potency zone that distinguishes it from both ultra-potent clinical candidates and nearly inactive analogs [3]. Substituting the N-cyclopentyl group for cyclohexyl, phenyl, or isopropyl, or altering the halogenation pattern, can shift potency by 10- to 100-fold, making direct functional replacement impossible without re-characterization of target engagement and signaling bias [2].

Quantitative Differentiation Evidence: CAS 953992-77-3 Performance Against Key GPR6 Modulator Comparators


GPR6 Inverse Agonist Potency: Moderate nM-Range Activity Distinct from Ultra-Potent Clinical Leads

CAS 953992-77-3 exhibits an EC50 of 174 nM for inverse agonist activity at human GPR6 expressed in CHO-K1 cells, as measured by modulation of constitutive cAMP levels via TR-FRET assay after 20-hour incubation [1]. This potency is approximately 4.6-fold weaker than the clinical-stage GPR6 inverse agonist CVN424 (solengepras, EC50 = 38 nM) in a comparable cAMP-based functional assay, and approximately 12,900-fold weaker than the most potent pyridopyrazine exemplars from Takeda's US9181249 patent series (IC50 = 0.0134–0.0138 nM) [2]. This moderate potency positions CAS 953992-77-3 as a useful tool for studying partial or non-saturating GPR6 modulation, potentially avoiding the complete suppression of constitutive GPR6 signaling that ultra-potent inverse agonists produce.

GPR6 inverse agonism cAMP assay Parkinson's disease striatal GPCR

Structural Chemotype Differentiation: Benzamide Scaffold Versus Clinical Pyridopyrazine Series

CAS 953992-77-3 is built on a benzamide core scaffold, which is structurally distinct from the pyridopyrazine and tetrahydropyridopyrazine scaffolds dominating Takeda's patent-protected GPR6 clinical pipeline [1][2]. The clinical candidate CVN424 is a pyridopyrazine derivative, while CAS 953992-77-3 belongs to the piperidinyl benzamide chemotype family [3]. This scaffold divergence is significant because pyridopyrazines and benzamides occupy different intellectual property space and may exhibit distinct physicochemical property profiles, off-target interaction patterns, and metabolic liabilities. The 2-chloro-6-fluoro disubstitution pattern on the benzamide ring further differentiates this compound from other benzamide GPR6 modulators with mono-substitution or alternative halogenation patterns.

scaffold hopping chemotype medicinal chemistry GPR6 modulator SAR

Potency Gap Analysis: 120-Fold Active-to-Weak SAR Window Within Curated GPR6 Dataset

Within the same curated dataset from Takeda California's GPR6 program deposited in BindingDB, CAS 953992-77-3 (BDBM50582424, EC50 = 174 nM) demonstrates a 120-fold stronger inverse agonist activity compared to a structurally related compound BDBM50582432 (CHEMBL5080739, EC50 = 21,000 nM) measured under identical assay conditions (human GPR6 in CHO-K1 cells, cAMP TR-FRET, 20-hour incubation) [1][2]. This within-dataset potency differential confirms that the specific structural features of CAS 953992-77-3—the 2-chloro-6-fluoro benzamide pattern combined with the N-cyclopentylpiperidine substitution—contribute meaningfully to GPR6 inverse agonist activity compared to alternate substitution patterns within the same chemical series, though structural details of BDBM50582432 are not publicly disclosed in full.

structure-activity relationship potency ratio GPR6 binding assay analog comparison

Data Provenance and Curation Quality: Takeda California-Derived Activity Entry in ChEMBL/BindingDB

The GPR6 inverse agonist activity data for CAS 953992-77-3 (EC50 = 174 nM, pEC50 = 6.76) is curated in both the ChEMBL database (CHEMBL5094307) and BindingDB (BDBM50582424), with the source organization identified as Takeda California [1][2]. This contrasts with the majority of commercially available research compounds in this chemotype class, which lack annotated biological data in authoritative public databases. The existence of a single, well-defined activity measurement from an established pharmaceutical research program provides a baseline functional annotation that supports informed experimental design, whereas procurement of unannotated analogs requires complete de novo characterization.

data provenance curation quality BindingDB ChEMBL pharmaceutical research

N-Cyclopentylpiperidine Structural Feature: Impact on Physicochemical Profile Versus Common N-Substitutions

The N-cyclopentyl substitution on the piperidine ring in CAS 953992-77-3 represents a calculated lipophilicity-optimizing feature compared to common alternatives such as N-cyclohexyl, N-phenyl, or N-isopropyl piperidine moieties found in related benzamide series [1]. N-cyclopentylpiperidine has been characterized as essentially strainless by thermochemical analysis, providing conformational stability without the entropic penalty associated with larger cycloalkyl groups [2]. While direct comparative GPR6 activity data for N-cyclohexyl or N-isopropyl analogs of this exact benzamide are not publicly available, the N-cyclopentyl group is expected to modulate logD and passive permeability differently than bulkier or more lipophilic N-substituents, which can influence CNS penetration and non-specific protein binding profiles in the context of striatal target engagement.

N-cyclopentylpiperidine lipophilicity CNS drug design physicochemical properties structural biology

Procurement-Guiding Application Scenarios for 2-Chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide (CAS 953992-77-3)


GPR6-Mediated Striatal Signaling Studies Requiring Moderate Inverse Agonism

CAS 953992-77-3 (EC50 = 174 nM) is suitable for in vitro GPR6 functional assays where complete suppression of constitutive cAMP production would confound interpretation, such as studies examining graded striatal pathway modulation or investigating the relationship between receptor occupancy and downstream signaling outputs in CHO-K1 cells expressing human GPR6 [1]. The compound's moderate potency allows researchers to achieve 50–90% receptor modulation at concentrations of 100–500 nM, providing a dynamic range that ultra-potent inverse agonists (IC50 < 1 nM) cannot deliver without extensive dilution protocols.

Benzamide-Scaffold SAR Exploration for GPR6 Modulator Lead Optimization

Researchers developing novel GPR6 inverse agonists can use CAS 953992-77-3 as a benzamide chemotype reference compound to benchmark the activity of newly synthesized analogs [1][2]. As the dominant GPR6 clinical pipeline is built on pyridopyrazine scaffolds (e.g., CVN424), a benzamide starting point offers distinct IP and physicochemical property space for lead optimization programs targeting striatal disorders such as Parkinson's disease.

Procurement of a Pre-Annotated GPR6 Tool Compound for Assay Validation

CAS 953992-77-3 is one of the few commercially listed benzamide derivatives with a publicly available, curated GPR6 activity measurement in ChEMBL (pEC50 = 6.76) and BindingDB (EC50 = 174 nM) sourced from a major pharmaceutical research program (Takeda California) [1]. This pre-existing annotation enables assay scientists to validate GPR6 cAMP-based screening platforms with a compound of known functional activity without requiring preliminary full-concentration-response characterization, reducing experimental setup time.

N-Cyclopentylpiperidine Feature Evaluation in CNS Penetration Optimization

The N-cyclopentylpiperidine group in CAS 953992-77-3 offers medicinal chemists a defined reference point for evaluating how the piperidine N-substituent affects CNS drug-like properties in a benzamide GPR6 inverse agonist context [1][2]. The cyclopentyl group's moderate size and conformational stability (strainless by thermochemical analysis) provide a balanced lipophilicity profile compared to bulkier N-cyclohexyl or more polar N-heterocyclic alternatives, making it valuable for comparative ADME profiling in striatal target engagement studies.

Quote Request

Request a Quote for 2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.